
rac Carprofen-d3
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of rac Carprofen-d3 involves chemical synthesis techniques. The specific synthesis route includes the use of chemical reagents and solvents, typically performed in specialized laboratories
Industrial Production Methods: Industrial production of this compound follows stringent regulatory guidelines to ensure the quality and purity of the compound . The production process involves large-scale synthesis, purification, and characterization to meet the standards required for analytical method development, method validation, and quality control applications .
Analyse Chemischer Reaktionen
Metabolic Reactions
rac Carprofen-d3 undergoes hepatic metabolism similar to non-deuterated carprofen but with altered kinetics due to the kinetic isotope effect . Key pathways include:
Cytochrome P450 (CYP450) Oxidation
- Primary Enzymes : CYP2C9 and CYP3A4 mediate hydroxylation and oxidation .
- Isotope Effect : Deuterium substitution reduces the rate of oxidative metabolism, increasing plasma half-life compared to non-deuterated carprofen .
Glucuronidation
- The carboxylic acid group undergoes glucuronide conjugation via UGT1A3/1A9 enzymes, forming water-soluble metabolites excreted in urine .
Metabolite Profile :
Metabolite | Relative Abundance (%) |
---|---|
Glucuronide conjugate | 75–80 |
Hydroxylated forms | 15–20 |
Unchanged parent | <5 |
Data derived from carprofen studies; deuterated analogs show delayed clearance .
Thermal and Chemical Stability
- Storage Conditions : Stable at 2–8°C under inert atmosphere .
- Incompatibilities : Reacts with strong oxidizing agents (e.g., peroxides), leading to decomposition .
Decomposition Products :
- Toxic gases (HCl, NO) under combustion .
- No hazardous byproducts under standard laboratory conditions .
Stereochemical Considerations
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Efficacy
Pharmacokinetic Studies
Rac Carprofen-d3 exhibits significant pharmacokinetic properties that enhance its therapeutic efficacy. In studies involving various animal models, this compound demonstrated high bioavailability and a long half-life, making it effective for prolonged pain relief. For instance, a study on mice indicated that plasma concentrations remained above therapeutic levels for extended periods after administration .
Table 1: Pharmacokinetic Parameters of this compound
Study Reference | Dose (mg/kg) | Cmax (μg/mL) | Half-life (h) | Therapeutic Level (μg/mL) |
---|---|---|---|---|
10 | 103 | 14.9 | 20-24 | |
20 | 185 | 10.2 | 20-24 |
Clinical Applications
Veterinary Medicine
this compound is extensively used in veterinary settings for managing pain and inflammation in animals such as dogs, cats, and livestock. It has been shown to be effective in treating conditions like osteoarthritis and postoperative pain . A randomized controlled trial involving dogs indicated that those treated with carprofen showed significantly improved mobility compared to the placebo group .
Table 2: Clinical Efficacy of this compound in Animals
Antimicrobial Properties
Recent studies have uncovered this compound's potential as an antimicrobial agent. Research indicates that carprofen can inhibit the growth of Mycobacterium tuberculosis, highlighting its role in combating drug-resistant strains of tuberculosis . The mechanisms involve disrupting bacterial respiration and inhibiting drug efflux mechanisms, which could pave the way for new therapeutic strategies against resistant infections.
Case Studies
-
Case Study on Pain Management in Dogs
A clinical trial assessed the effectiveness of this compound in managing chronic pain associated with osteoarthritis in dogs. The study involved 70 dogs treated with either this compound or a placebo over two weeks. Results showed that dogs receiving this compound had significantly improved lameness scores compared to the placebo group, demonstrating its efficacy as an analgesic . -
Antimicrobial Activity Against Tuberculosis
A laboratory study investigated the bactericidal effects of this compound on Mycobacterium tuberculosis. The findings revealed that at concentrations of 40 mg/L, this compound effectively inhibited the growth of both replicating and non-replicating bacterial cells. This study suggests that this compound could be developed as part of a novel treatment regimen for tuberculosis, especially in cases resistant to conventional therapies .
Wirkmechanismus
The mechanism of action of rac Carprofen-d3 is similar to that of carprofen. It primarily involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes are responsible for the synthesis of prostaglandins, which play a key role in inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects .
Vergleich Mit ähnlichen Verbindungen
rac Carprofen-d3 is unique due to the presence of deuterium atoms, which distinguish it from other similar compounds. Some similar compounds include:
Carprofen: The non-deuterated analog of this compound, widely used as an NSAID in veterinary medicine.
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: A propionic acid derivative NSAID with similar therapeutic effects.
The uniqueness of this compound lies in its deuterium labeling, which enhances its stability and makes it suitable for specific analytical and research applications .
Biologische Aktivität
Rac Carprofen-d3 is a deuterated form of the non-steroidal anti-inflammatory drug (NSAID) Carprofen, primarily used in veterinary medicine for pain relief and inflammation control. Its biological activity is primarily attributed to its mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins, mediators of inflammation and pain. This article provides an overview of the biological activity of this compound, including its pharmacokinetics, biochemical pathways, and relevant case studies.
Inhibition of Prostaglandin Synthesis
this compound functions by inhibiting COX-1 and COX-2 enzymes, leading to decreased production of prostaglandins. This inhibition results in reduced inflammatory responses and pain relief. The compound's action is particularly significant in conditions characterized by acute and chronic inflammation.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway. By blocking COX activity, this compound decreases levels of pro-inflammatory prostaglandins, thereby alleviating symptoms associated with inflammation.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound can be utilized as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of Carprofen in various animal models. Notably:
- Absorption : Following subcutaneous administration in mice at a dose of 20 mg/kg, maximum plasma concentrations were observed at approximately 133.4 ± 11.3 μg/ml after one hour.
- Elimination Half-life : The elimination half-life was noted to be around 8.52 hours.
Cellular Effects
In vitro studies have demonstrated that this compound exhibits several cellular effects:
- Neutrophil Activity : The compound has been shown to decrease the formation of neutrophil extracellular traps (NETs) and downregulate gene expression related to inflammation.
- Gene Expression Modulation : It influences pro-inflammatory gene expression, potentially altering the immune response during inflammatory conditions.
Study 1: Anti-inflammatory Effects
A study involving the application of this compound in a model of arthritis demonstrated significant reductions in joint swelling and pain behaviors in treated animals compared to controls. The results indicated that this compound effectively mitigated inflammatory responses associated with joint diseases.
Study 2: Pharmacokinetic Profiling
Another study utilized this compound as a tracer to investigate the metabolic pathways of Carprofen. The research highlighted that deuterium labeling allowed for precise tracking of metabolites in biological samples over time, providing insights into the drug's metabolic fate across different species .
Dosage Effects in Animal Models
Research indicates that dosage significantly influences the therapeutic outcomes associated with this compound:
- Optimal Dosage Regimen : Simulation studies suggest that administering 4 mg/kg every 24 hours achieves therapeutic levels comparable to those observed in other species.
- Temporal Effects : Continuous administration over five days resulted in stable plasma levels around 60 µg/ml, indicating a steady-state concentration conducive for therapeutic efficacy.
Summary Table of Biological Activity
Parameter | Observation |
---|---|
Mechanism | COX inhibition |
Primary Pathway | Prostaglandin synthesis |
Absorption | Max plasma concentration: 133.4 ± 11.3 μg/ml |
Elimination Half-life | Approximately 8.52 hours |
Optimal Dosage | 4 mg/kg every 24 hours |
Cellular Effects | Decreased NET formation; downregulated pro-inflammatory genes |
Eigenschaften
IUPAC Name |
2-(6-chloro-9H-carbazol-2-yl)-3,3,3-trideuteriopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c1-8(15(18)19)9-2-4-11-12-7-10(16)3-5-13(12)17-14(11)6-9/h2-8,17H,1H3,(H,18,19)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXBGTOOZJQSKH-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661858 | |
Record name | 2-(6-Chloro-9H-carbazol-2-yl)(3,3,3-~2~H_3_)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173019-42-5 | |
Record name | 2-(6-Chloro-9H-carbazol-2-yl)(3,3,3-~2~H_3_)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173019-42-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.